Chloro(113C)methylbenzene
Overview
Description
Chloro(113C)methylbenzene, also known as 1-chloro-2-methylbenzene, is an organic compound with the molecular formula C7H7Cl. It is a derivative of methylbenzene (toluene) where one hydrogen atom on the benzene ring is replaced by a chlorine atom. This compound is of interest due to its unique chemical properties and its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(113C)methylbenzene can be synthesized through the chlorination of methylbenzene. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction proceeds via a free radical mechanism, where the chlorine molecule dissociates into two chlorine radicals under the influence of ultraviolet light or heat. These radicals then react with the methylbenzene to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in a controlled environment to ensure the safety and efficiency of the process. The use of continuous flow reactors and advanced catalytic systems helps in optimizing the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Chloro(113C)methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions where the chlorine atom can be replaced by other substituents.
Oxidation Reactions: The methyl group can be oxidized to form benzoic acid.
Reduction Reactions: The chlorine atom can be reduced to form methylbenzene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., bromine, iodine) and catalysts like iron or aluminum chloride.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: The major product is benzoic acid.
Reduction Reactions: The major product is methylbenzene.
Scientific Research Applications
Chloro(113C)methylbenzene finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: It is used in the synthesis of biologically active compounds and in the study of enzyme-catalyzed reactions.
Medicine: It is used in the development of pharmaceuticals and in drug discovery research.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of chloro(113C)methylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the chlorine atom acts as an electron-withdrawing group, making the benzene ring less reactive towards electrophiles. This influences the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
Chloro(113C)methylbenzene can be compared with other similar compounds such as:
Chlorobenzene: Lacks the methyl group, making it less reactive in certain reactions.
Methylbenzene (Toluene): Lacks the chlorine atom, making it more reactive towards electrophilic substitution.
Dichloromethylbenzene: Contains two chlorine atoms, making it more reactive and less selective in reactions.
The uniqueness of this compound lies in its balanced reactivity due to the presence of both the chlorine and methyl groups, which allows for selective reactions and diverse applications .
Properties
IUPAC Name |
chloro(113C)methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXMKQUNVWSEMD-PTQBSOBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514692 | |
Record name | [Chloro(~13~C)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57742-41-3 | |
Record name | [Chloro(~13~C)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57742-41-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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